molecular formula C17H18ClNO4S B6413200 3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid CAS No. 1261961-18-5

3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid

Cat. No.: B6413200
CAS No.: 1261961-18-5
M. Wt: 367.8 g/mol
InChI Key: FYUZYKMXNRGKMT-UHFFFAOYSA-N
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Description

3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid is an organic compound that features a combination of a sulfonamide group and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-tert-butylphenylamine using chlorosulfonic acid to form 4-tert-butylphenylsulfonamide.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 5-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorobenzoic acid moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition.

    Material Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies involving enzyme interactions and protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-T-Butylsulfamoylbenzoic acid
  • 5-Chlorosulfonylbenzoic acid
  • 4-T-Butylphenylsulfonamide

Uniqueness

3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid is unique due to the combination of its sulfonamide and chlorobenzoic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUZYKMXNRGKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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